2-[(1,3-Dioxo-2,3-dihydro-1H-isoindol-2-yl)oxy]ethane-1-sulfonyl chloride
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Description
The compound "2-[(1,3-Dioxo-2,3-dihydro-1H-isoindol-2-yl)oxy]ethane-1-sulfonyl chloride" is a chemical entity that appears to be related to a class of compounds that involve sulfonyl chloride functionalities. These compounds are of interest due to their potential applications in various chemical synthesis processes and their biological relevance, particularly as metabolites or intermediates in drug synthesis.
Synthesis Analysis
The synthesis of related sulfonyl chloride compounds has been described in the literature. For instance, the synthesis of 2-hydroxyethanesulfonyl chloride is achieved by reacting an aqueous solution of 2-mercaptoethanol with chlorine, which represents a method for preparing a compound that is both an alcohol and a sulfonyl chloride . Similarly, 2-(1,3-Dioxan-2-yl)ethylsulfonyl (Dios) chloride is synthesized and used as a sulfonating agent for amines, indicating the versatility of sulfonyl chloride derivatives in chemical synthesis .
Molecular Structure Analysis
The molecular structure of sulfonyl chloride derivatives is characterized by the presence of a sulfonyl group attached to a chloride atom. This functional group is highly reactive and can be used to introduce sulfonamide groups into other molecules, as seen in the creation of amino acid derivatives of 4-(1-oxo-1H-isochromen-3-yl)benzenesulfonyl chloride . The reactivity of the sulfonyl chloride group is a key feature that allows for its use in various chemical transformations.
Chemical Reactions Analysis
Sulfonyl chlorides are known to participate in a range of chemical reactions. They can react with amines to form sulfonamides, as demonstrated by the interaction of 4-(1-oxo-1H-isochromen-3-yl)benzenesulfonyl chloride with amino acid methyl esters to yield amino acid sulfonamide derivatives . Additionally, the reactivity of sulfonyl chlorides with alcohols and water can lead to intramolecular cyclization and nucleophilic ring opening, as observed in the reactions of 2-hydroxyethanesulfonyl chloride .
Physical and Chemical Properties Analysis
The physical and chemical properties of sulfonyl chloride derivatives are influenced by their molecular structure. These compounds are typically reactive due to the presence of the sulfonyl chloride group. The stability of these compounds under various conditions, such as basic and reductive environments, is also an important aspect of their chemistry. For example, the Dios group is stable under basic and reductive conditions but can be removed by heating in a hot aqueous solution of trifluoroacetic acid . The detection of sulfur mustard metabolites in human urine, which are related to sulfonyl chloride derivatives, indicates the biological relevance and potential for these compounds to be used as biomarkers in toxicology studies .
Scientific Research Applications
Protecting and Activating Group for Amine Synthesis
2-(1,3-Dioxan-2-yl)ethylsulfonyl (Dios) chloride, a compound structurally related to 2-[(1,3-Dioxo-2,3-dihydro-1H-isoindol-2-yl)oxy]ethane-1-sulfonyl chloride, is used as a versatile sulfonating agent for amines. It has been found effective in sulfonating primary and secondary amines, resulting in activated amines that can be alkylated under specific conditions. The Dios group is stable under basic and reductive conditions and can be removed by heating in trifluoroacetic acid (Sakamoto, Izumi, Yamada, & Tsunoda, 2006).
Synthesis of Polypropionate Antibiotics
Sulfonyl chlorides, including compounds similar to 2-[(1,3-Dioxo-2,3-dihydro-1H-isoindol-2-yl)oxy]ethane-1-sulfonyl chloride, play a role in the asymmetric synthesis of polypropionate antibiotics. These compounds can react with various substrates in the presence of acid catalysts to generate complex molecules with potential antibacterial properties (Vogel, Turks, Bouchez, Crăiţă, Murcia, Fonquerne, Didier, Huang, & Flowers, 2008).
Solid-Phase Synthesis of Heterocyclic Compounds
Polymer-supported sulfonyl chloride, which is structurally related to the compound , has been used in the solid-phase synthesis of heterocyclic compounds like 1,3-oxazolidin-2-ones. This process involves attaching 1,2-diols to a solid support and reacting them with specific reagents to yield compounds with potential antibacterial activity (Holte, Thijs, & Zwanenburg, 1998).
Development of Amino Acid Derivatives
Amino acid derivatives of compounds structurally similar to 2-[(1,3-Dioxo-2,3-dihydro-1H-isoindol-2-yl)oxy]ethane-1-sulfonyl chloride have been created. These derivatives are produced by reacting the sulfonyl chloride with amino acid methyl esters, leading to potential applications in bioorganic chemistry (Riabchenko, Shablykina, Shilin, Chumachenko, & Khilya, 2020).
Synthesis of Potent Inhibitors
Similar sulfonyl compounds have been synthesized and identified as potent inhibitors of enzymes like caspase-3, suggesting potential applications in medicinal chemistry and drug development (Kravchenko, Kysil, Tkachenko, Maliarchouk, Okun, & Ivachtchenko, 2005).
properties
IUPAC Name |
2-(1,3-dioxoisoindol-2-yl)oxyethanesulfonyl chloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClNO5S/c11-18(15,16)6-5-17-12-9(13)7-3-1-2-4-8(7)10(12)14/h1-4H,5-6H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KMLRZQIXBFQZSH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)OCCS(=O)(=O)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClNO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(1,3-Dioxo-2,3-dihydro-1H-isoindol-2-yl)oxy]ethane-1-sulfonyl chloride |
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